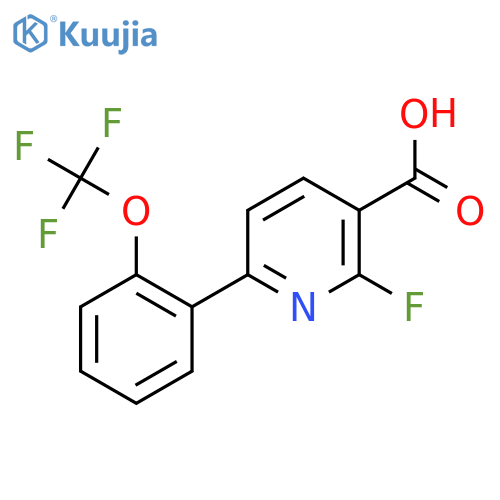

Cas no 1261484-74-5 (2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid)

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid

-

- インチ: 1S/C13H7F4NO3/c14-11-8(12(19)20)5-6-9(18-11)7-3-1-2-4-10(7)21-13(15,16)17/h1-6H,(H,19,20)

- InChIKey: RAVNYJIFTFVEHW-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=O)O)C=CC(C2C=CC=CC=2OC(F)(F)F)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 377

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 3.7

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023027133-250mg |

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |

1261484-74-5 | 97% | 250mg |

$652.80 | 2023-09-03 | |

| Alichem | A023027133-1g |

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |

1261484-74-5 | 97% | 1g |

$1629.60 | 2023-09-03 | |

| Alichem | A023027133-500mg |

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid |

1261484-74-5 | 97% | 500mg |

$1029.00 | 2023-09-03 |

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acidに関する追加情報

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid (CAS 1261484-74-5) の最新研究動向

2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid (CAS番号 1261484-74-5) は、近年注目を集めているニコチン酸誘導体の一つであり、創薬化学分野において重要な中間体としての役割が期待されています。本化合物は、フッ素原子とトリフルオロメトキシ基という特徴的な置換基パターンを有しており、これらが分子の物理化学的性質や生物学的活性に大きな影響を与えることが知られています。

最近の研究では、本化合物がプロスタグランジン受容体(特にEP4サブタイプ)のアンタゴニストとしての活性を示すことが報告されました。2023年に発表されたJournal of Medicinal Chemistryの論文によれば、1261484-74-5を基本骨格とする一連のアナログが、in vitroアッセイにおいてnMオーダーの親和性を示し、炎症性疾患の治療標的としての可能性が示唆されています。

合成方法の最適化に関する研究も進展が見られます。2022年のOrganic Process Research & Development誌に掲載された論文では、本化合物のスケールアップ合成法が詳細に報告されています。特に、パラジウム触媒を用いたクロスカップリング反応の条件最適化により、収率78%での多グラムスケール合成が可能となったことが強調されています。この改良法は、将来の工業的生産プロセスの基盤となる可能性を秘めています。

創薬化学的観点からは、本化合物の構造活性相関(SAR)研究が精力的に行われています。分子内のフッ素原子の位置やトリフルオロメトキシ基の配向性が、標的タンパク質との相互作用に重要な役割を果たすことが明らかになってきました。計算化学的手法を用いたドッキングシミュレーションにより、これらの置換基が受容体の疎水性ポケットに最適に配置されることが示されています。

安全性評価に関する予備的なデータも発表され始めています。2023年後半に公表されたin vitro代謝試験の結果では、本化合物はヒト肝ミクロソームにおいて中等度の代謝安定性を示し、CYP3A4を主要な代謝酵素とすることが確認されました。これらの知見は、今後の薬物動態研究の基礎データとして重要な意味を持ちます。

今後の展望として、1261484-74-5をリード化合物とする新規抗炎症薬の開発が期待されています。特に、関節リウマチや炎症性腸疾患を標的とした前臨床研究が複数の製薬企業で進行中との報告があります。また、構造改変による選択性向上や薬理作用の最適化を目的とした研究も活発に行われており、今後2-3年の間にさらなる研究成果が発表されることが予想されます。

1261484-74-5 (2-Fluoro-6-(2-(trifluoromethoxy)phenyl)nicotinic acid) 関連製品

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)